

BI-1950: A Technical Guide to its Impact on T-Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	BI-1950	
Cat. No.:	B12426661	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-1950 is a potent and selective small-molecule inhibitor of Lymphocyte Function-Associated Antigen-1 (LFA-1), a critical integrin involved in T-cell adhesion, activation, and trafficking. By preventing the interaction between LFA-1 and its primary ligand, Intercellular Adhesion Molecule-1 (ICAM-1), **BI-1950** effectively modulates T-cell responses. This technical guide provides a comprehensive overview of **BI-1950**, including its mechanism of action, quantitative in vitro and in vivo data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

T-cell activation is a cornerstone of the adaptive immune response, requiring a complex interplay of signaling events initiated by the T-cell receptor (TCR) and co-stimulatory molecules. LFA-1 plays a crucial role in this process by mediating the adhesion of T-cells to antigen-presenting cells (APCs) and endothelial cells, thereby facilitating the formation of the immunological synapse and subsequent T-cell activation and effector functions. The dysregulation of LFA-1-mediated adhesion is implicated in various autoimmune and inflammatory diseases.

BI-1950, developed by Boehringer Ingelheim, is a high-affinity antagonist of LFA-1. It allosterically binds to the I-domain of LFA-1, preventing the conformational changes necessary



for ICAM-1 binding. This inhibitory action leads to a downstream reduction in T-cell activation, highlighted by the suppression of interleukin-2 (IL-2) production, a key cytokine in T-cell proliferation and differentiation.

Mechanism of Action

BI-1950 functions as an allosteric inhibitor of LFA-1. The interaction between LFA-1 on T-cells and ICAM-1 on APCs or endothelial cells is a critical step in the immunological synapse formation, which is essential for full T-cell activation. **BI-1950** binds to a site on the I-domain of the αL subunit of LFA-1, distinct from the ICAM-1 binding site. This binding event locks LFA-1 in a low-affinity conformation, thereby preventing its interaction with ICAM-1. The downstream consequence of this inhibition is the suppression of T-cell activation signals, leading to reduced cytokine production, such as IL-2.

Figure 1: Mechanism of Action of BI-1950 in T-Cell Activation.

Quantitative Data

The following tables summarize the key quantitative data for **BI-1950**, demonstrating its potency and selectivity.

Table 1: In Vitro Activity of **BI-1950**



Parameter	Value	Description
LFA-1/ICAM-1 Binding KD	9 nM	Dissociation constant for the binding of BI-1950 to LFA-1, indicating high affinity.
IL-2 Production IC50 (Human PBMCs)	3 nM	Concentration of BI-1950 required to inhibit 50% of IL-2 production in isolated human peripheral blood mononuclear cells stimulated with Staphylococcal enterotoxin B (SEB).
IL-2 Production IC50 (Human Whole Blood)	120 nM	Concentration of BI-1950 required to inhibit 50% of IL-2 production in human whole blood stimulated with SEB.

Table 2: In Vivo Efficacy of a Structurally Related LFA-1 Antagonist ("Compound I")

Model	Endpoint	Efficacy
Humanized Mouse Model of Delayed-Type Hypersensitivity	Inhibition of footpad swelling	ED50 ≈ 1 mg/kg, p.o.

Note: The in vivo data is for a compound structurally related to **BI-1950**, as described in Panzenbeck et al., 2006.[1]

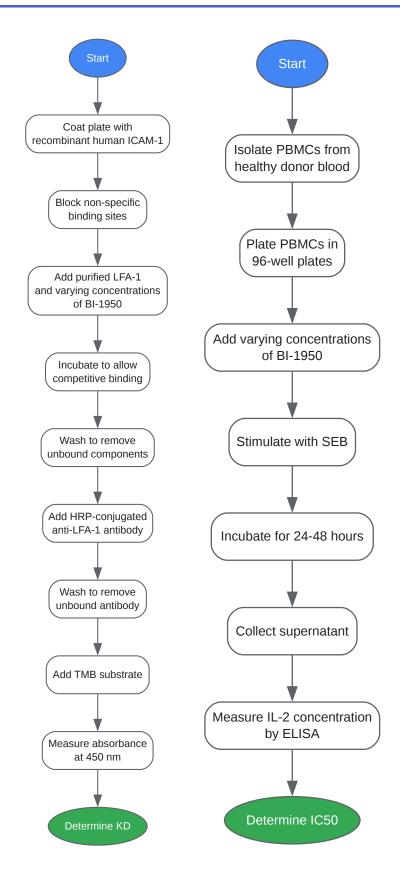
Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

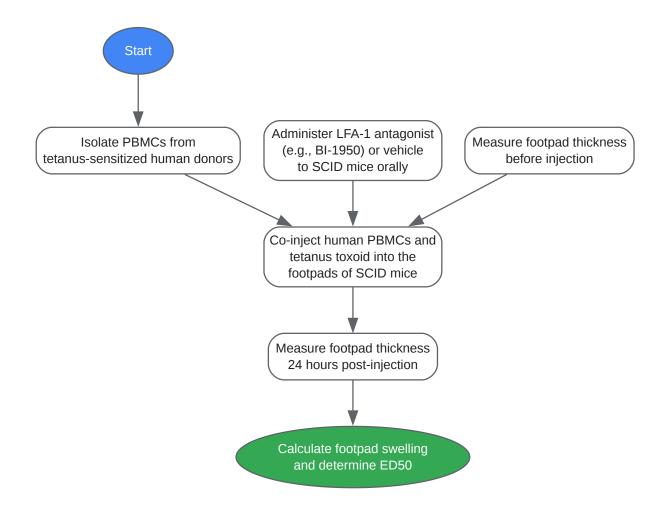
LFA-1/ICAM-1 Binding Assay (Competitive ELISA)

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to determine the binding affinity of **BI-1950** to LFA-1.









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. An orally active, primate selective antagonist of LFA-1 inhibits delayed-type hypersensitivity in a humanized-mouse model PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BI-1950: A Technical Guide to its Impact on T-Cell Activation]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b12426661#bi-1950-and-its-impact-on-t-cell-activation]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com